molecular formula C5H12O2 B1585454 2-Ethylpropane-1,3-diol CAS No. 2612-29-5

2-Ethylpropane-1,3-diol

Cat. No.: B1585454
CAS No.: 2612-29-5
M. Wt: 104.15 g/mol
InChI Key: HYFFNAVAMIJUIP-UHFFFAOYSA-N
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Description

2-Ethylpropane-1,3-diol is an organic compound with the molecular formula C5H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is also known by other names such as 2-ethyl-1,3-propanediol and dimethylol propane. It is a colorless, viscous liquid with a slight odor and is soluble in water and many organic solvents .

Scientific Research Applications

2-Ethylpropane-1,3-diol has a wide range of applications in scientific research and industry:

Safety and Hazards

The safety information for 2-Ethylpropane-1,3-diol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice (P305+P351+P338) .

Mechanism of Action

Mode of Action

The mode of action of 2-Ethylpropane-1,3-diol The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpropane-1,3-diol can be synthesized through various methods. One common method involves the hydrogenation of 2-ethylacrolein in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and hydrogen pressures of 1 to 5 atmospheres .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-butene to form 2-ethylpropanal, followed by hydrogenation to yield the diol. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1,3-Propanediol
  • 2-Methyl-1,3-propanediol
  • 1,2-Propanediol

Comparison: 2-Ethylpropane-1,3-diol is unique due to the presence of an ethyl group on the propane backbone, which can influence its physical and chemical properties. Compared to 1,3-propanediol, the ethyl group increases the compound’s hydrophobicity and can affect its reactivity in certain chemical reactions. Similarly, 2-methyl-1,3-propanediol has a methyl group instead of an ethyl group, leading to differences in boiling points, solubility, and other properties .

Properties

IUPAC Name

2-ethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFFNAVAMIJUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044897
Record name 2-Ethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediol, 2-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2612-29-5
Record name 2-Ethyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1,3-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpropane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYL-1,3-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ4707ATI
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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